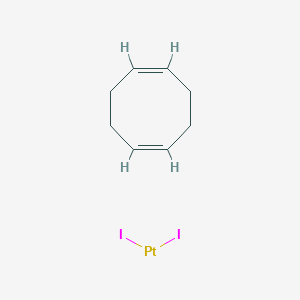
Diiodo(1,5-cyclooctadiene)platinum(II)
Vue d'ensemble
Description
Diiodo(1,5-cyclooctadiene)platinum(II), also known as (1Z,5Z)-cycloocta-1,5-diene;diiodoplatinum, is a compound with the molecular formula C8H12I2Pt and a molecular weight of 557.08 . It is a yellow powder that is insoluble in water .
Molecular Structure Analysis
The InChI code for Diiodo(1,5-cyclooctadiene)platinum(II) is1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; . The SMILES representation is I [Pt++]I.C1C\\C=C/CC\\C=C/1 . Physical And Chemical Properties Analysis
Diiodo(1,5-cyclooctadiene)platinum(II) is a yellow powder . It is insoluble in water . The molecular weight of the compound is 557.08 .Applications De Recherche Scientifique
Diiodo(1,5-cyclooctadiene)platinum(II) reacts with diazomethane to form air-stable bis(halomethyl) complexes, which can be further modified with phosphine ligands. This indicates its potential in the synthesis of organometallic complexes (McCrindle, Arsenault, & Farwaha, 1985).
The complex exhibits interesting reactivity, as seen in its reaction with dimethyl diazomethylphosphonate, leading to products of carbene insertion. This study also highlights its capability in crystal structure analysis (Ferguson, Gallagher, Mcalees, McCrindle, & Phillips, 1992).
It serves as a precursor in organometallic chemistry, useful in preparing complexes with various ligands, which are then applied in catalyst surface generation and potential anti-tumor agents (Klein, Klinkhammer, & Scheiring, 1999).
Diiodo(1,5-cyclooctadiene)platinum(II) has been used in the facile synthesis of other organoplatinum(II) compounds, demonstrating its versatility in organometallic synthesis (Wen & Bönnemann, 2005).
It is applied in the preparation of supported platinum catalysts for catalytic wet air oxidation of nitrogen-containing compounds, highlighting its role in environmental and catalytic applications (García, Gomes, Serp, Kalck, Figueiredo, & Faria, 2005).
Its derivatives show potential in medicinal chemistry, as precursors to platinum-based anticancer complexes, demonstrating its relevance in pharmaceutical research (Pažout, Housková, Dušek, Maixner, & Kacer, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;diiodoplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSFNZOKVYTGRR-PHFPKPIQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.I[Pt]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.I[Pt]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12I2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodo(1,5-cyclooctadiene)platinum(II) | |
CAS RN |
12266-72-7 | |
| Record name | [(1,2,5,6-η)-1,5-Cyclooctadiene]diiodoplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12266-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1,2,5,6-η)-cycloocta-1,5-diene]diiodoplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



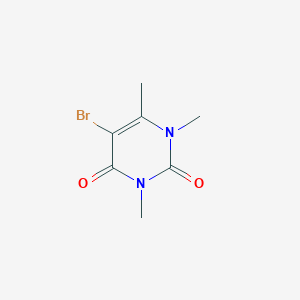
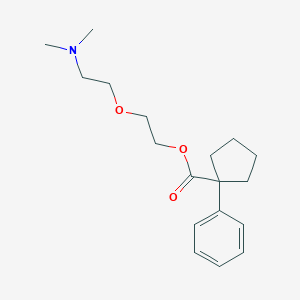
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
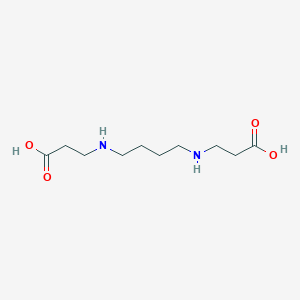
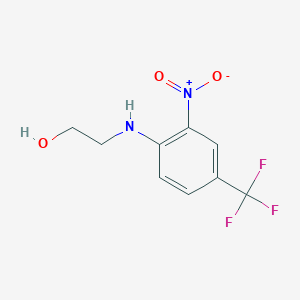
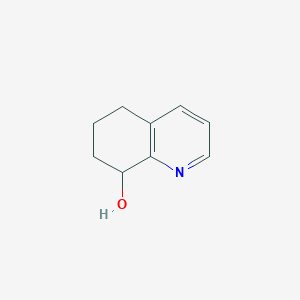
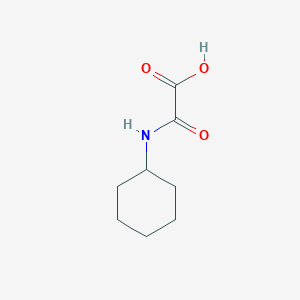
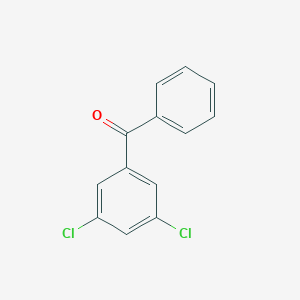
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
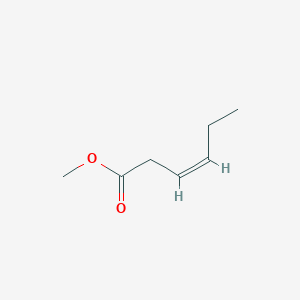
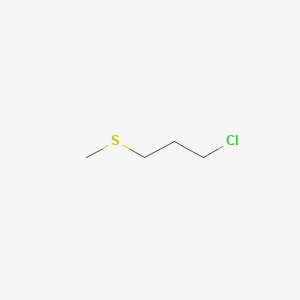
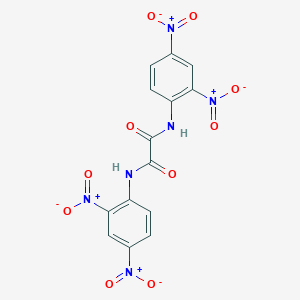
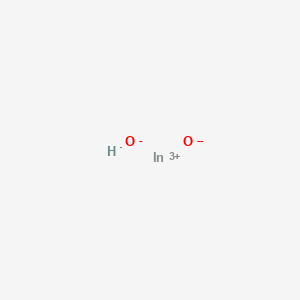
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)